molecular formula C16H18N2O3S B8423028 N-(2-acetyl-5-methoxyphenyl)-4-isopropylthiazole-2-carboxamide CAS No. 300831-07-6

N-(2-acetyl-5-methoxyphenyl)-4-isopropylthiazole-2-carboxamide

Cat. No. B8423028
CAS RN: 300831-07-6
M. Wt: 318.4 g/mol
InChI Key: RUVTZIVCEKSZDV-UHFFFAOYSA-N
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Description

N-(2-acetyl-5-methoxyphenyl)-4-isopropylthiazole-2-carboxamide is a useful research compound. Its molecular formula is C16H18N2O3S and its molecular weight is 318.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-acetyl-5-methoxyphenyl)-4-isopropylthiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-acetyl-5-methoxyphenyl)-4-isopropylthiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

300831-07-6

Product Name

N-(2-acetyl-5-methoxyphenyl)-4-isopropylthiazole-2-carboxamide

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

N-(2-acetyl-5-methoxyphenyl)-4-propan-2-yl-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C16H18N2O3S/c1-9(2)14-8-22-16(18-14)15(20)17-13-7-11(21-4)5-6-12(13)10(3)19/h5-9H,1-4H3,(H,17,20)

InChI Key

RUVTZIVCEKSZDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC(=N1)C(=O)NC2=C(C=CC(=C2)OC)C(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under nitrogen, a solution of compound 201a (3 g, 1 eq.) in 1,4-dioxane (30 mL) was added at 0° C. to a solution of compound 214 (4.1 g, 1.2 eq.) in 1,4-dioxane. The reaction mixture was stirred at room temperature overnight. The solvent was removed under reduced pressure and the residue was purified by chromatography on silica gel to yield compound as a beige solid 217a in 75% yield. 1H NMR (CDCl3, 400 MHz): δ (ppm) (ppm) 1.43 (d, J=6.98 Hz, 6H), 2.65 (s, 3H), 3.26 (hep, J=6.98 Hz, 1H), 3.92 (s, 3H), 6.69 (dd, J=2.59 and 8.80 Hz, 1H), 7.2 (d, J=0.84, 1H), 7.87 (d, J=8.9 Hz, 1H), 8.58 (d, J=2.59 Hz, 1H), 13.5 (br s, 1H); MS (ESI, EI+): m/z=319 (MH+).
Quantity
3 g
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4.1 g
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30 mL
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0 (± 1) mol
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solvent
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Yield
75%

Synthesis routes and methods II

Procedure details

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